butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone MK0812 Succinate is a dual CCR2-CCR5 receptor antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535603
InChI: InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1
SMILES: CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Molecular Formula: C28H40F3N3O7
Molecular Weight: 587.6 g/mol

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

CAS No.:

Cat. No.: VC0535603

Molecular Formula: C28H40F3N3O7

Molecular Weight: 587.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone -

Specification

Molecular Formula C28H40F3N3O7
Molecular Weight 587.6 g/mol
IUPAC Name butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Standard InChI InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1
Standard InChI Key WPPJJJUIDYHHSM-PXUYIWLPSA-N
Isomeric SMILES CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
SMILES CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Canonical SMILES CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound's architecture comprises three primary domains:

  • Succinic acid (butanedioic acid) component: Serves as a counterion, providing aqueous solubility through its dicarboxylic acid groups.

  • Central methanone core: A cyclopentyl ring substituted at the 1-position with an isopropyl group and at the 3-position with a (3S,4S)-3-methoxyoxan-4-ylamino substituent. This configuration creates a stereochemical nexus critical for receptor interaction.

  • Naphthyridine pharmacophore: A 7,8-dihydro-5H-1,6-naphthyridine system bearing a trifluoromethyl group at the 3-position, contributing to hydrophobic interactions and metabolic stability.

The stereochemical configuration is defined by absolute stereodescriptors:

  • Cyclopentyl C1: S configuration

  • Cyclopentyl C3: R configuration

  • Oxan C3 and C4: S configuration

PropertyValueSource
Molecular FormulaC₂₈H₄₀F₃N₃O₇
Molecular Weight587.6 g/mol
IUPAC NameSee compound title
SMILESCC(C)[C@@]1(CCC@HN[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O
Topological Polar Surface Area157 Ų

Physicochemical Properties

The succinate salt formulation enhances aqueous solubility (estimated logP = 2.1) while maintaining membrane permeability. Key physicochemical attributes include:

  • Acid-base behavior: The succinic acid moiety exhibits pKa values of 4.2 and 5.6, enabling pH-dependent solubility .

  • Conformational rigidity: Molecular modeling reveals restricted rotation about the cyclopentyl-oxan bond (torsion angle = 112°), stabilizing the bioactive conformation.

  • Trifluoromethyl effects: The -CF₃ group increases lipophilicity (π = 0.88) while providing steric bulk that impedes oxidative metabolism.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis employs a convergent strategy with three key fragments:

  • Cyclopentyl-oxan intermediate: Constructed via asymmetric hydrogenation of a diketone precursor (ee >99%) followed by enzymatic resolution.

  • Naphthyridine core: Assembled through a Gould-Jacobs reaction between ethyl 3-(trifluoromethyl)-4-aminobenzoate and diethyl ethoxymethylenemalonate, yielding the bicyclic system.

  • Final coupling: Mitsunobu reaction joins the cyclopentyl fragment to the naphthyridine moiety, with subsequent succinate salt formation achieving >98% purity by HPLC.

Critical process parameters:

  • Temperature control during Mitsunobu step (-10°C to prevent racemization)

  • Chiral stationary phase chromatography for enantiopurity assurance

Pharmacological Profile

Mechanism of Action

MK0812 Succinate demonstrates dual antagonism through:

  • CCR2 inhibition: IC₅₀ = 3.2 nM in calcium flux assays using THP-1 monocytes .

  • CCR5 blockade: Kᵢ = 18 nM in competitive binding vs CCL3/MIP-1α.

Comparative potency data:

ReceptorAssay TypeMK0812 SuccinateReference CompoundFold Improvement
CCR2Calcium mobilization3.2 nMRS504393 (22 nM)6.9×
CCR5Chemotaxis inhibition14 nMMaraviroc (2.1 nM)0.15×

Data adapted from and.

Pharmacokinetic Parameters

In murine models (C57BL/6J mice, 10 mg/kg oral dose):

ParameterValueNotes
Cₘₐₓ1.8 μg/mLTₘₐₓ = 2 h
AUC₀–₂₄14.7 h·μg/mLLinear up to 30 mg/kg
t₁/₂6.3 hHepatic clearance dominant
Bioavailability43%First-pass metabolism

The extended half-life supports once-daily dosing in chronic inflammatory conditions .

Preclinical Research Findings

In Vivo Efficacy

  • Cancer metastasis model:

    • 65% reduction in lung metastases (4T1 murine mammary carcinoma) at 10 mg/kg BID vs vehicle (p < 0.001) .

    • Corresponding decrease in tumor-associated macrophages (CD206⁺ cells ↓72%)

  • Arthritis model:

    • 54% suppression of paw swelling in collagen-induced arthritis (Day 21)

    • Synergistic effect with methotrexate (83% inhibition)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator